

# The Discovery and Elucidation of Candidalysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery, history, and characterization of Candidalysin, the first peptide toxin identified in the human fungal pathogen Candida albicans. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

#### **Introduction and Historical Context**

For decades, the ability of Candida albicans to cause significant tissue damage during infection was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial pathogens were known to deploy a vast arsenal of protein and peptide toxins, the existence of such virulence factors in human pathogenic fungi was not established. Early research into toxic components of C. albicans focused on various cellular extracts and components, but a definitive, secreted toxin responsible for direct host cell lysis had not been identified.

A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they named Candidalysin.[1][2] This discovery, published in Nature, marked a paradigm shift in the understanding of fungal pathogenesis. The researchers demonstrated that C. albicans hyphae, the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.[1][2] Strains of C. albicans genetically engineered to be deficient in Candidalysin production were unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence in a mouse model of oropharyngeal candidiasis.[3][4]



Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a larger precursor protein called Ece1p (Extent of Cell Elongation 1).[5] The ECE1 gene is one of the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ece1p proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to release the mature 31-amino acid Candidalysin peptide.[5]

### **Biochemical and Structural Properties**

Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid sequence is H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a predominantly  $\alpha$ -helical conformation, which is crucial for its function.[6] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into the lipid bilayers of host cell membranes.[4]

## **Quantitative Data on Candidalysin Activity**

The biological activity of Candidalysin has been quantified in numerous studies. The following tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.

## Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)



| Candidalysin<br>Concentration<br>(µM) | Cell Type                      | Incubation<br>Time (h) | LDH Release<br>(Fold Change<br>vs. Vehicle) | Reference |
|---------------------------------------|--------------------------------|------------------------|---------------------------------------------|-----------|
| 1.5                                   | A431 vaginal epithelial cells  | 24                     | ~1.5                                        | [7]       |
| 3                                     | A431 vaginal epithelial cells  | 24                     | ~2.0                                        | [7]       |
| 15                                    | A431 vaginal epithelial cells  | 24                     | ~4.0                                        | [7]       |
| 70                                    | A431 vaginal epithelial cells  | 24                     | ~8.0                                        | [7]       |
| 3                                     | TR146 oral<br>epithelial cells | 24                     | Significant increase                        | [6]       |
| 15                                    | TR146 oral<br>epithelial cells | 24                     | Significant increase                        | [6]       |
| 70                                    | TR146 oral<br>epithelial cells | 24                     | Significant increase                        | [6]       |

Table 2: Candidalysin-Induced Cytokine and Chemokine Secretion



| Cytokine/C<br>hemokine | Candidalysi<br>n<br>Concentrati<br>on (µM) | Cell Type                           | Incubation<br>Time (h) | Secretion Level (pg/mL or Fold Change) | Reference |
|------------------------|--------------------------------------------|-------------------------------------|------------------------|----------------------------------------|-----------|
| IL-1α                  | 15                                         | TR146 oral<br>epithelial<br>cells   | 24                     | ~250 pg/mL                             | [6]       |
| IL-1β                  | 15                                         | TR146 oral<br>epithelial<br>cells   | 24                     | ~10 pg/mL                              | [6]       |
| IL-6                   | 15                                         | TR146 oral<br>epithelial<br>cells   | 24                     | ~2000 pg/mL                            | [6]       |
| G-CSF                  | 15                                         | TR146 oral<br>epithelial<br>cells   | 24                     | ~4000 pg/mL                            | [6]       |
| GM-CSF                 | 15                                         | TR146 oral<br>epithelial<br>cells   | 24                     | ~150 pg/mL                             | [6]       |
| IL-1α                  | 1.5 - 70                                   | A431 vaginal<br>epithelial<br>cells | 24                     | Dose-<br>dependent<br>increase         | [7]       |
| IL-1β                  | 1.5 - 70                                   | A431 vaginal<br>epithelial<br>cells | 24                     | Dose-<br>dependent<br>increase         | [7]       |
| G-CSF                  | 1.5 - 70                                   | A431 vaginal<br>epithelial<br>cells | 24                     | Dose-<br>dependent<br>increase         | [7]       |
| GM-CSF                 | 1.5 - 70                                   | A431 vaginal<br>epithelial<br>cells | 24                     | Dose-<br>dependent<br>increase         | [7]       |



| IL-6 | 1.5 - 70 | A431 vaginal epithelial 24 cells | Dose-<br>dependent [7]<br>increase |
|------|----------|----------------------------------|------------------------------------|
| IL-8 | 1.5 - 70 | A431 vaginal epithelial 24 cells | Dose- dependent [7] increase       |

## Table 3: Candidalysin-Induced Intracellular Calcium

**Influx** 

| Candidalysin Concentration (µM) | Cell Type                      | Observation                                          | Reference |
|---------------------------------|--------------------------------|------------------------------------------------------|-----------|
| 70                              | TR146 oral epithelial cells    | Gradual increase over<br>40 min                      | [8]       |
| 70 (Variant B, E, F, G,<br>H)   | TR146 oral epithelial<br>cells | More rapid and elevated influx compared to reference | [8]       |
| 70 (Variant D)                  | TR146 oral epithelial cells    | Modest influx at 15 min                              | [8]       |

# Mechanism of Action: Pore Formation and Host Cell Signaling

Candidalysin exerts its pathogenic effects through a multi-step process that begins with its insertion into the host cell membrane and culminates in the activation of host immune responses.

#### **Pore Formation**

The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane, leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4]



The  $\alpha$ -helical and amphipathic structure of Candidalysin is critical for this process, as it facilitates the peptide's insertion into the lipid bilayer.[4]



Click to download full resolution via product page

Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell membrane.

### **Host Cell Signaling Pathways**

Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways, leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-ERK1/2 pathway and the p38 MAPK pathway.

Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated



ERK1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]



Click to download full resolution via product page

Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.

In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway. [10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. researchgate.net [researchgate.net]
- 3. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Mouse Model of Oropharyngeal Candidiasis PMC [pmc.ncbi.nlm.nih.gov]



- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candidalysin is a fungal peptide toxin critical for mucosal infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of the Candida albicans ECE1 Promoter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Elucidation of Candidalysin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1172503#canditoxin-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com